6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is a heterocyclic compound notable for its unique fused ring structure comprising a pyrazole and an oxazine. This compound has garnered interest in various scientific fields due to its distinctive chemical properties and potential applications in medicinal chemistry and material science. The compound is classified under the category of heterocycles, specifically containing nitrogen atoms within its ring structure, which contributes to its reactivity and biological activity.
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde typically involves several steps starting from commercially available pyrazoles. A common synthetic route includes:
The optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity during synthesis.
The molecular formula for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is with a molecular weight of approximately 136.15 g/mol. The structure features a fused ring system that includes both a pyrazole and an oxazine moiety. The compound's specific arrangement of atoms contributes to its chemical reactivity and potential biological activity.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is involved in various chemical reactions:
These reactions expand the utility of the compound in synthesizing various derivatives with potential applications in pharmaceuticals and materials science.
The mechanism of action for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde involves its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity and disrupt biological processes, which could lead to observed bioactivities such as antimicrobial or anticancer effects.
Relevant analyses indicate that the compound's unique structure contributes significantly to its reactivity profile and potential applications in various fields .
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde has a wide range of applications across scientific disciplines:
The compound's versatility makes it a valuable asset in both research and industrial settings .
The pyrazolo[5,1-c][1,4]oxazine scaffold represents a privileged heterobicyclic system in medicinal chemistry, characterized by a fused pyrazole-oxazine ring that confers unique physicochemical and biointeractive properties. The core structure of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde (CAS: 623565-59-3) exemplifies this molecular architecture, with its canonical SMILES notation C1COCC2=CC(=NN21)C=O
revealing key features: a reactive aldehyde at position 2, a bridge oxygen atom, and two annular nitrogen atoms within a partially saturated bicyclic framework [1] [10]. This compact structure (molecular weight: 152.15 g/mol; formula: C₇H₈N₂O₂) balances rigidity and flexibility, enabling diverse binding modes with biological targets [1]. The aldehyde group serves as a versatile synthetic handle for derivatization via condensation, reduction, or nucleophilic addition reactions, facilitating rapid generation of chemical libraries [6] [10].
Table 1: Key Molecular Properties of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₈N₂O₂ | Balanced heteroatom content for target engagement |
Molecular Weight | 152.15 g/mol | Optimal for cell permeability |
Hydrogen Bond Acceptors | 3 | Facilitates interactions with polar residues |
Hydrogen Bond Donors | 0 | Enhances membrane permeation |
Canonical SMILES | C1COCC2=CC(=NN21)C=O | Reactive aldehyde for chemoselective modifications |
Topological Polar Surface Area | 54.7 Ų | Favors blood-brain barrier penetration |
The scaffold’s three-dimensional conformation enhances its ability to engage with diverse enzyme classes. The oxazine moiety adopts a puckered conformation, while the pyrazole ring provides a planar aromatic surface for π-stacking interactions—a dualistic topology exploited in kinase inhibitor design [4] [8]. Furthermore, the electron-rich nitrogen atoms facilitate hydrogen bonding with biological targets, as evidenced by molecular docking studies of analogs showing high binding affinities (e.g., –7.5 kcal/mol for pyrazolo-pyridone derivatives) against bacterial enzymes [9]. These attributes collectively position this scaffold as a versatile template for lead optimization campaigns targeting CNS disorders, infectious diseases, and oncology.
Oxazine-based heterocycles have traversed a transformative trajectory in pharmacology, evolving from simple dye intermediates to sophisticated therapeutic agents. Early applications (1960s–1980s) exploited benzoxazines as antimicrobial precursors, but their limited scaffold diversity constrained efficacy [9]. The 1990s witnessed strategic integration of nitrogen heterocycles, yielding pyrazolo-oxazines that combined oxazine’s metabolic stability with pyrazole’s pharmacological versatility. This hybridization proved pivotal: pyrazole contributed potent antibacterial activity (e.g., sulfaphenazole-like effects), while oxazine enhanced pharmacokinetic profiles through improved solubility and reduced clearance [9].
Table 2: Milestones in Pyrazolo-Oxazine Derivative Development
Period | Key Advancement | Pharmacological Impact |
---|---|---|
1960s–1980s | Monocyclic oxazines as antimicrobial precursors | Narrow-spectrum activity; limited ADME properties |
1990s | N-fused pyrazolo[5,1-c]oxazines | Enhanced antibacterial spectrum; improved solubility |
2000–2010 | Functionalization at C-2 (carbaldehydes, carboxylic acids) | Broadened target engagement (e.g., kinase inhibition) |
2010–Present | C-6 substituted derivatives (thiophene, phenyl groups) | Optimized target selectivity and metabolic stability |
The introduction of the 2-carbaldehyde functionality marked a paradigm shift in the 2000s, enabling rapid scaffold diversification. For instance, 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde became a linchpanic intermediate for synthesizing carboxamides, hydrazones, and Schiff bases—expanding bioactivity profiles against resistant pathogens [6] [10]. Contemporary innovations focus on C-6 modifications, exemplified by 6-phenyl (CAS: 2098111-75-0) and 6-(thiophen-3-yl) analogs (CAS: 2098002-88-9), which exhibit enhanced bacterial growth inhibition (e.g., 15–18 mm zones against E. coli and S. aureus) through optimized hydrophobicity and target engagement [6] [7]. Synthetic methodologies have concurrently advanced from classical cyclocondensations to transition-metal-catalyzed C–H functionalizations, as demonstrated by the 2023 Thieme report on base-assisted synthesis from 2,2-dichlorovinylacetophenones [4]. This evolution underscores the scaffold’s adaptability to modern medicinal chemistry challenges.
The strategic selection of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde as a synthetic target stems from its multifunctional reactivity, drug-like properties, and proven utility in generating bioactive derivatives. Structurally, its aldehyde group (–CHO) exhibits high electrophilicity (calculated electrophilicity index ω = 4.2 eV), enabling facile nucleophilic additions without requiring protective-group strategies—a critical advantage for modular synthesis [1] [10]. This reactivity is exploited in three key derivatization pathways:
Comparative analysis with related scaffolds highlights its superiority: unlike 4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde (CAS: 623564-77-2), which contains a non-planar lactam carbonyl, the dihydro variant offers superior conformational flexibility for adapting to enzyme binding pockets [2] [3]. Additionally, its molecular weight (152.15 g/mol) and topological polar surface area (54.7 Ų) align perfectly with Lipinski’s criteria for oral bioavailability—unlike bulkier analogs such as 6,6-dimethyl derivatives (CAS: 2765269-49-4; MW: 180.21 g/mol) .
Table 3: Bioactive Derivatives Synthesized from 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Derivative | CAS/Designation | Biological Activity | Structural Advantage |
---|---|---|---|
6-Phenyl substituted analog | 2098111-75-0 | Anti-infective (Gram+ bacteria) | Enhanced lipophilicity (log P = 2.1) |
6-(Thiophen-3-yl) carboxylic acid | 2098002-88-9 | Broad-spectrum antibacterial | Additional H-bond acceptor (thiophene S) |
Pyrazine-pyridone hybrids | 5d (PMC study) | Potent binding to bacterial enzyme (PDB: 4DUH) | Dual hydrogen-bonding motifs |
Molecular docking simulations validate its potential: derivatives like the pyrazine-pyridone hybrid 5d exhibit binding energies of –7.45 kcal/mol with bacterial DNA gyrase (4DUH), forming two critical hydrogen bonds and π-stacking interactions [9]. Swiss ADME predictions further confirm favorable drug-likeness: high gastrointestinal absorption (95% bioavailability) and minimal P-glycoprotein efflux—enabling intracellular accumulation against pathogens [9]. Consequently, this scaffold bridges synthetic accessibility with target diversity, positioning it as an indispensable asset in anti-infective and CNS drug discovery pipelines.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: